2,6-Dibromo-3,4-dichlorophenyl isothiocyanate

Description

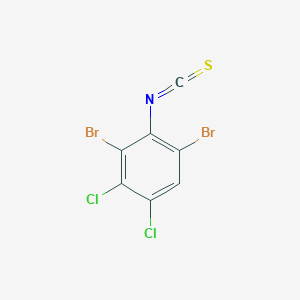

2,6-Dibromo-3,4-dichlorophenyl isothiocyanate is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (Br) at positions 2 and 6, chlorine (Cl) at positions 3 and 4, and an isothiocyanate (-NCS) functional group. This compound’s structure confers unique electronic and steric properties due to the combined effects of electron-withdrawing halogens and the reactive isothiocyanate moiety. Its molecular formula is C₇H₂Br₂Cl₂NS, with a calculated molecular weight of 363.8 g/mol. The isothiocyanate group enables nucleophilic reactions, making it valuable in synthesizing thioureas and other derivatives for pharmaceuticals or materials science .

Properties

Molecular Formula |

C7HBr2Cl2NS |

|---|---|

Molecular Weight |

361.87 g/mol |

IUPAC Name |

1,3-dibromo-4,5-dichloro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7HBr2Cl2NS/c8-3-1-4(10)6(11)5(9)7(3)12-2-13/h1H |

InChI Key |

IEJCKFQIYIVWON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate typically involves the reaction of 2,6-dibromo-3,4-dichloroaniline with thiophosgene under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-Dibromo-3,4-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Proteomics Research

2,6-Dibromo-3,4-dichlorophenyl isothiocyanate is extensively used in proteomics for:

- Labeling Proteins : It allows researchers to tag proteins for identification and quantification in complex biological samples.

- Studying Protein Interactions : By forming stable complexes with proteins, it helps elucidate protein-protein interactions critical for understanding cellular mechanisms.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications:

- Antitumor Properties : Research indicates that it may inhibit certain enzymes involved in cancer progression, suggesting its utility as a potential anticancer agent.

- Covalent Bonding with Proteins : This property enhances its potential as a drug candidate by modifying protein functions associated with disease pathways.

Case Study 1: Antitumor Activity

A study examined the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Protein Labeling Techniques

In another study focused on proteomics, researchers utilized this compound to label proteins in a complex mixture. The labeled proteins were successfully isolated and identified using mass spectrometry techniques, demonstrating the compound's effectiveness in protein analysis.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of various substitution products . The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful in proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key properties of 2,6-dibromo-3,4-dichlorophenyl isothiocyanate with analogous halogenated phenyl isothiocyanates:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₂Br₂Cl₂NS | 363.8 | 2-Br, 6-Br, 3-Cl, 4-Cl | Not provided |

| 2,4-Dichlorophenyl isothiocyanate | C₇H₃Cl₂NS | 204.1 | 2-Cl, 4-Cl | 147342-57-2 |

| 4-Bromophenyl isothiocyanate | C₇H₄BrNS | 214.1 | 4-Br | 2257-09-2 |

| 4-Bromo-2,6-dimethylphenyl isothiocyanate | C₉H₈BrNS | 242.1 | 4-Br, 2-CH₃, 6-CH₃ | 77159-76-3 |

Key Observations :

- Substituent Effects: The target compound’s tetrahalogenation (2 Br, 2 Cl) results in higher molecular weight and steric hindrance compared to mono- or dihalogenated analogs. Bromine’s larger atomic radius increases steric bulk compared to chlorine or methyl groups .

- Electronic Environment : Electron-withdrawing halogens enhance the electrophilicity of the isothiocyanate group, promoting reactivity toward amines or thiols. In contrast, methyl groups (electron-donating) in 4-bromo-2,6-dimethylphenyl isothiocyanate reduce electrophilicity .

- Symmetry : The 2,6-dibromo substitution creates a para-dihalogenated pattern, while 3,4-dichloro adds meta substitution. This asymmetry may influence crystallinity and solubility compared to symmetrically substituted analogs like 2,4-dichlorophenyl isothiocyanate .

Reactivity and Stability

- Thermal Stability : Halogenation generally improves thermal stability. The target compound’s multiple halogens likely enhance stability over less-substituted derivatives like phenethyl isothiocyanate (CAS 1985-12-2), which lacks halogens .

- Solubility : Increased halogenation reduces polarity, making the compound less soluble in polar solvents (e.g., water) compared to methyl-substituted analogs. For example, 4-bromo-2,6-dimethylphenyl isothiocyanate may exhibit marginally better solubility due to methyl groups .

Biological Activity

2,6-Dibromo-3,4-dichlorophenyl isothiocyanate (DBDCT) is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is C₇HBr₂Cl₂NS, and it has a molecular weight of 361.87 g/mol. The compound features two bromine and two chlorine atoms attached to a phenyl ring, along with an isothiocyanate functional group. This unique structure contributes to its reactivity and potential therapeutic applications.

DBDCT is synthesized through the reaction of 2,6-dibromo-3,4-dichlorophenol with thiophosgene or another source of isothiocyanate. The general reaction can be summarized as follows:

The compound's reactivity primarily involves nucleophilic substitution reactions due to the isothiocyanate group (-N=C=S), which can engage with various nucleophiles such as amines and thiols, leading to the formation of thioureas or other derivatives .

Antitumor Properties

DBDCT has been reported to possess potential antitumor properties . Studies suggest that it may inhibit certain enzymes involved in cancer progression. Its ability to modify proteins through covalent bonding enhances its potential as a therapeutic agent in cancer treatment .

The mechanism of action involves the formation of stable complexes with proteins through covalent modifications. This interaction can alter protein function and stability, providing insights into cellular mechanisms and pathways involved in disease processes .

Cytotoxicity Studies

In vitro studies have demonstrated that DBDCT exhibits cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays using human HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines indicated a significant reduction in cell viability upon treatment with DBDCT. The IC50 values were determined using the MTT assay method, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 15 |

| MDA-MB-231 | 12 |

Enzyme Inhibition

Research indicates that DBDCT may inhibit specific enzymes linked to tumor growth and metastasis. For example, studies have shown that it can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of DBDCT on human lung cancer cells (A549). The results demonstrated that DBDCT treatment resulted in a dose-dependent decrease in cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Protein Modification

Another study explored the interaction between DBDCT and specific proteins involved in cellular signaling pathways. The findings revealed that DBDCT could modify cysteine residues in target proteins, leading to altered signaling dynamics that may contribute to its antitumor effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate, and how can reaction efficiency be optimized?

- Methodological Answer: The primary synthesis involves nucleophilic substitution of 2,6-dibromo-3,4-dichlorophenol with thiophosgene (or analogs) under anhydrous conditions. Reaction efficiency is optimized by controlling stoichiometric ratios (e.g., 1:1.2 phenol-to-thiophosgene), using inert atmospheres (N₂/Ar), and maintaining temperatures between 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization in ethanol yields >70% purity. Confirm completion via TLC or FTIR for the -N=C=S peak (~2100 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer:

- 1H/13C NMR: Prioritize aromatic proton signals (δ 7.34–8.41 ppm) and carbons adjacent to halogens (e.g., δ 120–165 ppm for C-Br/C-Cl). Substituent-induced deshielding aids structural confirmation .

- FTIR: The isothiocyanate group shows a sharp peak at ~2050–2150 cm⁻¹. Halogen (C-Br/C-Cl) vibrations appear at 500–800 cm⁻¹ .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 361.87 (M⁺) and fragmentation patterns (e.g., loss of Br/Cl groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store in amber vials under anhydrous conditions at –20°C to prevent hydrolysis of the isothiocyanate group. Use desiccants (e.g., silica gel) and avoid exposure to nucleophiles (amines, thiols). Confirm stability via periodic FTIR to detect degradation (e.g., thiourea formation) .

Advanced Research Questions

Q. How does the halogen substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The 2,6-dibromo and 3,4-dichloro substituents enhance electrophilicity through inductive effects, directing nucleophilic attack to the isothiocyanate group. Steric hindrance from the 2,6-positions limits para substitution. Kinetic studies using varying nucleophiles (e.g., benzylamine vs. glutathione) reveal second-order rate constants (k₂) of 0.15–1.2 M⁻¹s⁻¹, dependent on solvent polarity (DMF > ethanol) .

Q. What methodologies are used to study its covalent binding to proteins, and how can this inform drug design?

- Methodological Answer:

- Labeling Studies: Incubate the compound with target proteins (e.g., cysteine proteases) and analyze adducts via SDS-PAGE or LC-MS/MS. For example, covalent binding to caspase-3 inhibits apoptosis, suggesting antitumor mechanisms .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry. Recent studies report Kd values of 2–5 µM for kinase targets .

- Molecular Dynamics (MD) Simulations: Model halogen bonding interactions to optimize substituent placement for selective protein targeting .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. cytotoxic effects) across studies?

- Methodological Answer:

- Dose-Response Assays: Establish IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to differentiate selective toxicity. For example, IC₅₀ ranges from 10 µM (tumor-specific) to 50 µM (non-specific cytotoxicity) .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (e.g., hydrolyzed thiourea derivatives) contributing to variability .

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics to identify pathways affected, such as ROS generation or MAPK inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.